molecular formula C12H19NO B1341820 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine CAS No. 91553-71-8

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine

Cat. No. B1341820
CAS RN: 91553-71-8
M. Wt: 193.28 g/mol
InChI Key: RDQDLPIZJMQZCI-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxy compounds, which are commonly used in the synthesis of various chemicals . It seems to have a similar structure to “METHYL 3-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE”, a compound provided by Sigma-Aldrich .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as ortho-fluoroazobenzene and pinacol boronic esters have been synthesized using various catalysts .

Scientific Research Applications

Conformational Analyses and Crystal Structures

  • Structural Insights : Conformational analyses of derivatives of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine have been detailed, showcasing their crystal structures and highlighting the impact of different environments on their conformation. This research provides valuable insights into the structural aspects of these compounds, aiding in the understanding of their physicochemical properties (Nitek et al., 2020).

Pharmacological Action

  • Sodium Channel Blocking : Studies have demonstrated the ability of mexiletine analogues, structurally related to 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine, to inhibit skeletal muscle sodium currents. These findings suggest potential applications in modulating ion channel activities, which could have implications for treating conditions associated with abnormal ion channel function (Luca et al., 2003).

properties

IUPAC Name

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQDLPIZJMQZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591419
Record name 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine

CAS RN

91553-71-8
Record name 3-(2,6-Dimethylphenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91553-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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